

# Technisches Support-Center: Synthese von 5-Brom-6-methoxynicotinsäure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *5-Bromo-6-methoxynicotinic acid*

Cat. No.: *B1520612*

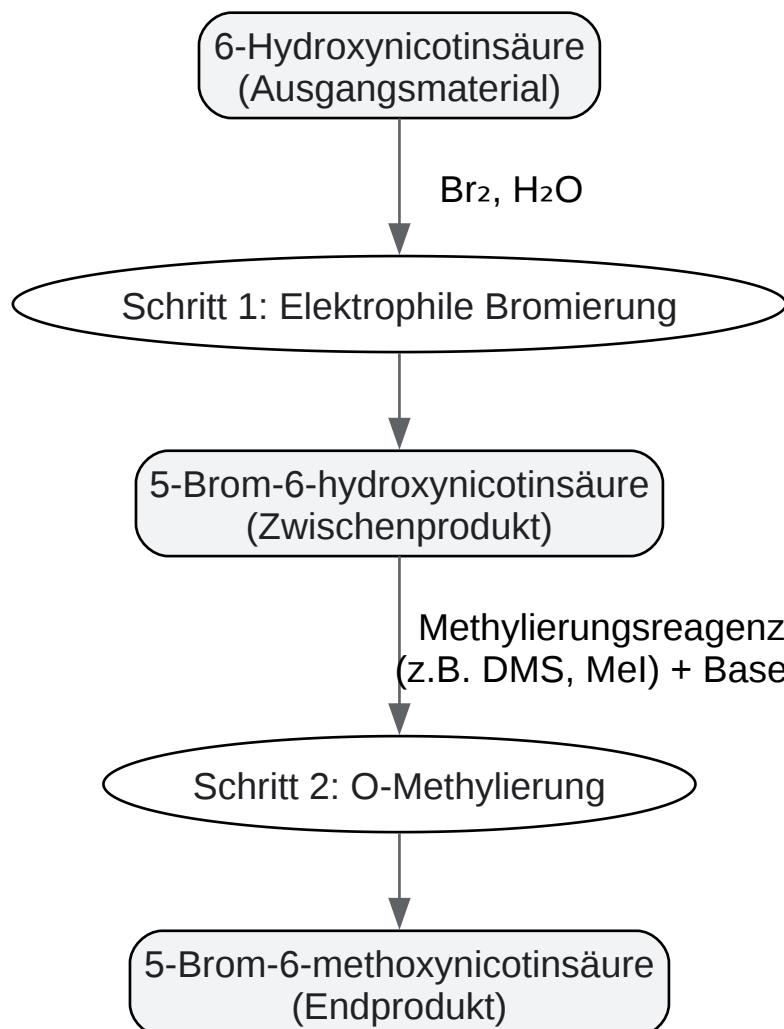
[Get Quote](#)

Erstellt von: Dr. Eva Brandt, Senior Application Scientist

Einführung Dieses Dokument dient als technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 5-Brom-6-methoxynicotinsäure beteiligt sind. Diese Verbindung ist ein wichtiger Baustein in der medizinischen Chemie. Die Synthese kann jedoch durch Nebenreaktionen und Aufreinigungsschwierigkeiten erschwert werden. Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende experimentelle Hürden zu überwinden. Es basiert auf etablierten chemischen Prinzipien und praxiserprobten Erkenntnissen, um die Reproduzierbarkeit und den Erfolg Ihrer Synthese zu gewährleisten.

## Syntheseübersicht

Die gebräuchlichste und kostengünstigste Route zur 5-Brom-6-methoxynicotinsäure beginnt mit 6-Hydroxynicotinsäure. Die Synthese umfasst typischerweise zwei Hauptschritte: eine elektrophile Bromierung, gefolgt von einer O-Methylierung. Jeder Schritt birgt potenzielle Herausforderungen, die sorgfältig kontrolliert werden müssen, um eine hohe Ausbeute und Reinheit zu erzielen.



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 5-Brom-6-methoxynicotinsäure.

## Fehlerbehebungshandbuch

Dieser Abschnitt ist in einem Frage-Antwort-Format gestaltet, um spezifische Probleme zu behandeln, die während der Synthese auftreten können.

### Abschnitt 1: Probleme im Bromierungsschritt (6-Hydroxynicotinsäure → 5-Brom-6-hydroxynicotinsäure)

F1: Mein Massenspektrum zeigt eine signifikante Verunreinigung mit einer um ca. 79/81 m/z höheren Masse als mein Produkt. Was ist das und wie kann ich es verhindern?

A1: Dies deutet stark auf eine Dibromierungs-Nebenreaktion hin.

- Ursache: Die Hydroxylgruppe (-OH) an Position 6 ist ein stark aktivierender Direktor, der die elektrophile aromatische Substitution begünstigt. Obwohl die erste Bromierung an der elektronisch begünstigten Position 5 stattfindet, kann ein Überschuss an Brom oder verlängerte Reaktionszeiten zu einer zweiten Bromierung an einer anderen Position des Rings führen.
- Lösungsansätze:
  - Stöchiometriekontrolle: Kontrollieren Sie die Menge des Broms sorgfältig. Verwenden Sie nicht mehr als 1,1 bis 1,2 Äquivalente Brom, um die Monobromierung zu favorisieren.[[1](#)]
  - Temperaturkontrolle: Führen Sie die Reaktion bei niedrigeren Temperaturen durch (z. B. unter Kühlung im Eisbad während der Bromzugabe), um die Reaktivität zu dämpfen und die Selektivität zu erhöhen.[[2](#)]
  - Reaktionszeit: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS und beenden Sie die Reaktion, sobald das Ausgangsmaterial verbraucht ist, um eine weitere Reaktion zum Dibromprodukt zu minimieren.

F2: Meine Ausbeute ist gering und ich isoliere ein Nebenprodukt, dem laut <sup>1</sup>H-NMR und Massenspektrum die Carboxylgruppe fehlt. Was ist passiert?

A2: Sie beobachten wahrscheinlich eine Decarboxylierung.

- Ursache: Nicotinsäurederivate können unter harschen Bedingungen, insbesondere bei hohen Temperaturen, decarboxylieren (d. h. CO<sub>2</sub> verlieren).[[3](#)][[4](#)] Obwohl die Bromierung in Wasser typischerweise bei Raumtemperatur erfolgt, kann lokales Überhitzen oder eine zu lange Reaktionsdauer diese Nebenreaktion auslösen.[[2](#)] Das resultierende Nebenprodukt wäre 3-Brom-2-hydroxypyridin.
- Lösungsansätze:
  - Strikte Temperaturkontrolle: Vermeiden Sie jegliches Erhitzen, es sei denn, es ist für die Löslichkeit absolut notwendig. Führen Sie die Reaktion bei oder unter Raumtemperatur

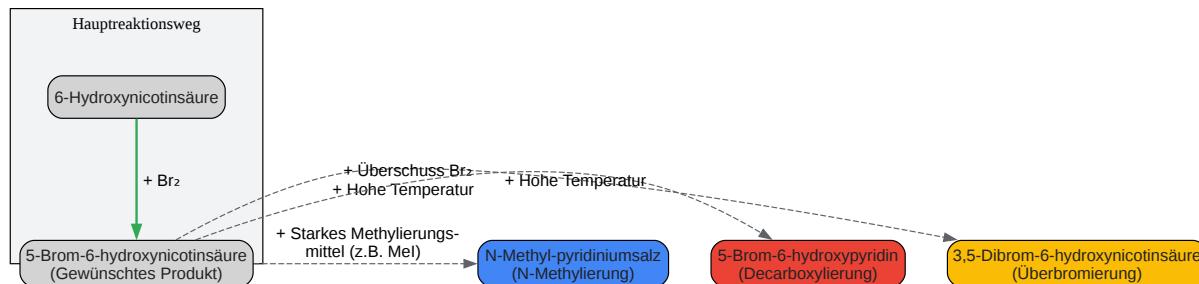
durch.[[2](#)]

- pH-Wert-Kontrolle: Extreme pH-Werte können die Decarboxylierung katalysieren. Halten Sie die Reaktion in dem im Protokoll angegebenen Medium (typischerweise wässrig oder sauer).

F3: Die Reaktion verläuft sehr langsam oder bleibt unvollständig, auch nach 24 Stunden.

A3: Dies kann auf Probleme mit den Reagenzien oder den Bedingungen zurückzuführen sein.

- Ursache: Eine unvollständige Reaktion kann auf eine unzureichende Reaktivität des Broms oder eine schlechte Löslichkeit des Ausgangsmaterials zurückzuführen sein.
- Lösungsansätze:
  - Reagenzqualität: Stellen Sie sicher, dass das verwendete Brom nicht alt oder zersetzt ist.
  - Löslichkeit: 6-Hydroxynicotinsäure ist in Wasser nur mäßig löslich.[[2](#)] Eine gute Durchmischung ist entscheidend. Die Verwendung eines mechanischen Rührers kann bei größeren Ansätzen helfen, eine homogene Suspension aufrechtzuerhalten.
  - Aktivierung: In einigen Fällen kann die Zugabe einer katalytischen Menge einer Lewis-Säure die elektrophile Natur des Broms verstärken, obwohl dies die Gefahr von Nebenreaktionen erhöhen kann.[[5](#)]



[Click to download full resolution via product page](#)

Abbildung 2: Vereinfachtes Diagramm der Hauptreaktion und häufiger Nebenreaktionen.

## Abschnitt 2: Probleme im O-Methylierungsschritt (5-Brom-6-hydroxynicotinsäure → 5-Brom-6-methoxynicotinsäure)

F1: Mein Produkt ist sehr gut wasserlöslich und schwer aus der wässrigen Phase zu extrahieren. Das NMR-Spektrum zeigt eine zusätzliche Methylgruppe.

A1: Dies ist ein klassisches Anzeichen für eine N-Methylierung.

- Ursache: Das Stickstoffatom im Pyridinring ist ebenfalls ein Nukleophil und kann mit dem Methylierungsreagenz (z. B. Methyliodid, Dimethylsulfat) konkurrieren.<sup>[6]</sup> Dies führt zur Bildung eines quartären Pyridiniumsalzes, das ionisch und daher sehr polar und wasserlöslich ist.
- Lösungsansätze:
  - Basenauswahl: Verwenden Sie eine Base, die selektiv das phenolische Hydroxyl deprotoniert, aber nicht die Carbonsäure (falls diese noch vorhanden ist) oder das Molekül

zu stark basisch macht. Natriumhydrid ( $\text{NaH}$ ) oder Kaliumcarbonat ( $\text{K}_2\text{CO}_3$ ) sind oft eine gute Wahl. Die Base erzeugt das potentere O-Nukleophil (Alkoxid), das schneller reagiert als der neutrale Stickstoff.

- Reagenzauswahl: Mildere Methylierungsreagenzien wie Dimethylcarbonat (DMC) können die N-Methylierung im Vergleich zu hochreaktiven Reagenzien wie Methyliodid oder Dimethylsulfat reduzieren.
- Temperatur: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die noch eine akzeptable Reaktionsgeschwindigkeit ermöglicht.

F2: Die Reaktion ist abgeschlossen, aber mein Produkt ist der Methylester (Methyl-5-brom-6-methoxynicotinat) anstelle der freien Säure.

A2: Dies ist eine häufige und oft beabsichtigte Konsequenz des Methylierungsschrittes.

- Ursache: Die meisten Methylierungsreagenzien, insbesondere in Gegenwart einer Base, methylieren nicht nur die Hydroxylgruppe, sondern verestern auch die Carbonsäuregruppe. [6] Tatsächlich ist die Veresterung oft schneller als die O-Methylierung.
- Lösungsansatz:
  - Verseifung (Hydrolyse): Der Methylester ist ein übliches Zwischenprodukt.[7][8] Um die gewünschte Carbonsäure zu erhalten, muss ein abschließender Hydrolyseschritt durchgeführt werden. Behandeln Sie den rohen Methylester mit einer wässrigen Base (z. B.  $\text{NaOH}$  oder  $\text{LiOH}$ ), gefolgt von einer sauren Aufarbeitung (z. B. mit  $\text{HCl}$ ), um die Carbonsäure zu protonieren und auszufällen.

F3: Die Aufreinigung meines Endprodukts durch Umkristallisation ist schwierig; es fällt als Öl aus oder die Kristalle sind unrein.

A3: Dies deutet auf hartnäckige Verunreinigungen oder ein ungeeignetes Lösungsmittelsystem hin.

- Ursache: Verbleibende Ausgangsmaterialien, Nebenprodukte oder sogar anorganische Salze aus der Aufarbeitung können die Kristallgitterbildung stören.

- Lösungsansätze:

- Vorreinigung: Versuchen Sie vor der Kristallisation, die Verunreinigungen durch eine Flüssig-Flüssig-Extraktion zu entfernen oder eine Lösung des Rohprodukts durch einen kurzen Kieselgelpropfen zu leiten.[1]
- Screening von Lösungsmittelsystemen: Experimentieren Sie mit verschiedenen Lösungsmittelsystemen für die Kristallisation.[1] Testen Sie verschiedene polare und unpolare Lösungsmittel und deren Mischungen, um Bedingungen zu finden, bei denen das Produkt bei kühlen Temperaturen eine geringe Löslichkeit aufweist, aber bei Hitze löslich ist (z. B. Ethanol/Wasser, Ethylacetat/Hexan).
- Animpfen: Wenn Sie eine kleine Menge reines Produkt haben, verwenden Sie es als Impfkristall, um die Kristallisation auszulösen.

## Häufig gestellte Fragen (FAQs)

F: Was ist die empfohlene Gesamtstrategie, um Nebenreaktionen zu minimieren? A: Eine robuste Strategie besteht darin, die Carbonsäuregruppe vor der Bromierung zu schützen, typischerweise als Methylester. Die Route wäre dann: 6-Hydroxynicotinsäure → Methyl-6-hydroxynicotinat → Methyl-5-brom-6-hydroxynicotinat → Methyl-5-brom-6-methoxynicotinat → 5-Brom-6-methoxynicotinsäure. Obwohl dies einen zusätzlichen Schutz- und Entschützungsschritt erfordert, kann es die Löslichkeit verbessern und Nebenreaktionen wie Decarboxylierung und Polymerisation reduzieren.

F: Wie kann ich die Struktur meines Produkts und der wichtigsten Zwischenprodukte am besten bestätigen? A: Eine Kombination von Analysetechniken ist ideal:

- $^1\text{H}$ - und  $^{13}\text{C}$ -NMR: Zur Bestätigung der Konnektivität und des Substitutionsmusters. Achten Sie auf das Verschwinden des Signals für das Proton an Position 5 nach der Bromierung und das Auftreten eines Methoxy-Singuletts (~4,0 ppm) nach der Methylierung.
- Massenspektrometrie (MS): Zur Bestätigung der Molmasse. Achten Sie auf das charakteristische Isotopenmuster von Brom ( $^{19}\text{Br}/^{81}\text{Br}$ , etwa 1:1-Verhältnis).
- Schmelzpunkt: Ein scharfer Schmelzpunkt ist ein guter Indikator für die Reinheit des kristallinen Produkts.

F: Gibt es Sicherheitsbedenken, auf die ich achten sollte? A: Ja.

- Brom ( $\text{Br}_2$ ): Ist hochkorrosiv, giftig und flüchtig. Arbeiten Sie immer in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe, Schutzbrille und Laborkittel.
- Methylierungsreagenzien (DMS, MeI): Sind hochgiftig, krebserregend und sollten mit äußerster Vorsicht gehandhabt werden.
- Basen (z. B. NaH): Natriumhydrid ist hochentzündlich und reagiert heftig mit Wasser.

## Detaillierte experimentelle Protokolle

### Protokoll 1: Synthese von 5-Brom-6-hydroxynicotinsäure[2]

- Einrichtung: Suspendieren Sie 6-Hydroxynicotinsäure (1,0 Äq.) in deionisiertem Wasser in einem Rundkolben, der mit einem Magnetrührer ausgestattet ist.
- Reagenzzugabe: Kühlen Sie die Suspension in einem Eisbad. Fügen Sie langsam und unter Rühren Brom (1,2 Äq.) hinzu.
- Reaktion: Entfernen Sie das Eisbad und lassen Sie die Reaktionsmischung 24 Stunden bei Raumtemperatur röhren.
- Isolierung: Sammeln Sie das ausgefallene feste Produkt durch Vakuumfiltration.
- Waschen und Trocknen: Waschen Sie den Feststoff gründlich mit kaltem Wasser, um überschüssige Säure und Brom zu entfernen. Trocknen Sie das Produkt in einem Vakuumofen bei 40 °C, um die 5-Brom-6-hydroxynicotinsäure zu erhalten.

### Protokoll 2: Synthese von 5-Brom-6-methoxynicotinsäure (über den Methylester)

- Einrichtung: Geben Sie 5-Brom-6-hydroxynicotinsäure (1,0 Äq.) und Kaliumcarbonat (2,5 Äq.) in einen trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon). Fügen Sie trockenes DMF hinzu.
- Reagenzzugabe: Fügen Sie langsam Dimethylsulfat (DMS) (2,2 Äq.) zu der gerührten Suspension bei Raumtemperatur hinzu.

- Reaktion: Erhitzen Sie die Mischung auf 50–60 °C und überwachen Sie den Fortschritt mittels DC oder LC-MS, bis die Bildung des Zwischenprodukts Methyl-5-brom-6-methoxynicotinat abgeschlossen ist.
- Aufarbeitung (Esterisolierung): Kühlen Sie die Reaktion ab, verdünnen Sie sie mit Wasser und extrahieren Sie sie mit Ethylacetat. Waschen Sie die organische Phase mit Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.
- Hydrolyse: Lösen Sie den rohen Ester in einem Gemisch aus THF/Methanol. Fügen Sie eine 1 M wässrige NaOH-Lösung (1,5 Äq.) hinzu und rühren Sie bei Raumtemperatur, bis die Verseifung abgeschlossen ist.
- Isolierung des Endprodukts: Entfernen Sie die organischen Lösungsmittel im Vakuum. Verdünnen Sie den wässrigen Rückstand mit Wasser und säuern Sie ihn langsam mit 1 M HCl an, bis das Produkt ausfällt (typischerweise bei pH 3–4). Sammeln Sie den Feststoff durch Filtration, waschen Sie ihn mit Wasser und trocknen Sie ihn im Vakuum.

Reagenz	Molmasse (g/mol)	Dichte (g/mL)	Schmelzpunkt (°C)	Siedepunkt (°C)
6-Hydroxynicotinsäure	139,11	-	>300	-
Brom	159,81	3,12	-7,2	58,8
5-Brom-6-hydroxynicotinsäure	218,00	-	~245-250	-
Dimethylsulfat (DMS)	126,13	1,33	-32	188
5-Brom-6-methoxynicotinsäure	232,03	-	~170-175	-

Tabelle 1:

Physikalische Eigenschaften der wichtigsten an der Synthese beteiligten Verbindungen.<sup>[2]</sup>

[9]

## Referenzen

- 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis. ChemicalBook. Verfügbar unter: -- INVALID-LINK--
- 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis. ChemicalBook. Verfügbar unter: -- INVALID-LINK--
- A method for the degradation of radioactive nicotinic acid. PMC - NIH. Verfügbar unter: -- INVALID-LINK--

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Institute of Organic Chemistry and Biochemistry. Verfügbar unter: --INVALID-LINK--
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents. Verfügbar unter: --INVALID-LINK--
- Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. Verfügbar unter: --INVALID-LINK--
- Niacin. Sciencemadness Wiki. Verfügbar unter: --INVALID-LINK--
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Verfügbar unter: --INVALID-LINK--
- **5-Bromo-6-methoxynicotinic acid.** ChemScene. Verfügbar unter: --INVALID-LINK--
- SUPPORTING INFORMATION. The Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK--
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Verfügbar unter: --INVALID-LINK--
- Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid. Benchchem. Verfügbar unter: --INVALID-LINK--
- Methyl 5-bromo-6-hydroxynicotinate. Santa Cruz Biotechnology. Verfügbar unter: --INVALID-LINK--
- US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents. Verfügbar unter: --INVALID-LINK--
- RU2039046C1 - Process for preparing 5-bromonicotinic acid. Google Patents. Verfügbar unter: --INVALID-LINK--

- RU2070193C1 - Process for preparing 5-bromonicotinic acid. Google Patents. Verfügbar unter: --INVALID-LINK--
- Methyl 5-bromo-6-chloronicotinate. PubChem. Verfügbar unter: --INVALID-LINK--
- Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH. Verfügbar unter: --INVALID-LINK--
- Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. Benchchem. Verfügbar unter: --INVALID-LINK--
- Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PubMed. Verfügbar unter: --INVALID-LINK--
- O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Bentham Science. Verfügbar unter: --INVALID-LINK--
- Buy **5-Bromo-6-methoxynicotinic acid** methyl ester from Chongqing Chemdad. ECHEMI. Verfügbar unter: --INVALID-LINK--
- Bromination via an Electrophilic Substitution Mechanism. BYJU'S. Verfügbar unter: --INVALID-LINK--
- Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--
- 5-Bromo-6-chloronicotinic acid. ChemicalBook. Verfügbar unter: --INVALID-LINK--
- Methyl 5-bromo-6-hydroxynicotinate. BLD Pharm. Verfügbar unter: --INVALID-LINK--
- Methyl 2-acetyl-5-bromo-6-methoxynicotinate. ChemScene. Verfügbar unter: --INVALID-LINK--
- Methyl 5-bromo-6-methoxynicotinate. ChemScene. Verfügbar unter: --INVALID-LINK--
- 5-Bromo-6-methoxypicolinic acid. ChemScene. Verfügbar unter: --INVALID-LINK--

- Reactions of Aromatic Compounds Part 2 (Step 1 of Bromination of Benzene) Unit 2 Chemistry. YouTube. Verfügbar unter: --INVALID-LINK--
- Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Verfügbar unter: --INVALID-LINK--
- The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in *Peucedanum praeruptorum* Dunn. PMC - NIH. Verfügbar unter: --INVALID-LINK--

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [byjus.com](http://byjus.com) [byjus.com]
- 6. [eurekaselect.com](http://eurekaselect.com) [eurekaselect.com]
- 7. [echemi.com](http://echemi.com) [echemi.com]
- 8. [chemscene.com](http://chemscene.com) [chemscene.com]
- 9. [chemscene.com](http://chemscene.com) [chemscene.com]
- To cite this document: BenchChem. [Technisches Support-Center: Synthese von 5-Brom-6-methoxynicotinsäure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1520612#side-reactions-in-5-bromo-6-methoxynicotinic-acid-synthesis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)